molecular formula C18H12N4O3 B3019814 (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide CAS No. 332919-74-1

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide

Cat. No. B3019814
CAS RN: 332919-74-1
M. Wt: 332.319
InChI Key: PZHMMHOLIBCLBR-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide, also known as CINPA1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a tool compound for studying the function of the protein TRPV1. TRPV1 is a thermosensitive ion channel that is involved in the sensation of pain and heat. CINPA1 has been shown to selectively inhibit TRPV1 and has been used in various studies to investigate the role of TRPV1 in physiological and pathological processes.

Mechanism Of Action

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide selectively inhibits TRPV1 by binding to a specific site on the protein. This binding prevents the opening of the ion channel, which in turn prevents the influx of calcium ions into the cell. The inhibition of TRPV1 by (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects
(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to reduce the release of pro-inflammatory cytokines in response to TRPV1 activation. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been shown to reduce the proliferation of cancer cells that express TRPV1.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide in lab experiments is its selectivity for TRPV1. This allows researchers to specifically investigate the role of TRPV1 in various physiological and pathological processes. However, one limitation of using (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide is that it may have off-target effects on other ion channels or proteins. Therefore, it is important for researchers to carefully control for these potential off-target effects in their experiments.

Future Directions

There are a number of future directions for research involving (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide. For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide could be used to investigate the role of TRPV1 in the regulation of body temperature in humans. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide could be used to investigate the role of TRPV1 in the development and progression of other types of cancer. Finally, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide could be used to investigate the potential therapeutic benefits of TRPV1 inhibition in various disease states.

Synthesis Methods

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide can be synthesized using a multistep process that involves the reaction of 4-nitrophenylacetic acid with 3-(1H-indol-3-yl)acrylic acid to form the intermediate compound 4-nitrophenyl 3-(1H-indol-3-yl)acrylate. This intermediate compound is then reacted with cyanamide to form the final product (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide.

Scientific Research Applications

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been used in various studies to investigate the role of TRPV1 in physiological and pathological processes. For example, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been used to study the role of TRPV1 in the regulation of body temperature and in the sensation of pain. In addition, (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide has been used to investigate the role of TRPV1 in the development and progression of certain types of cancer.

properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-17-4-2-1-3-16(13)17)18(23)21-14-5-7-15(8-6-14)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHMMHOLIBCLBR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-nitrophenyl)acrylamide

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